molecular formula C22H24N2O7S B1667565 Apremilast, (+/-)- CAS No. 253168-86-4

Apremilast, (+/-)-

Cat. No.: B1667565
CAS No.: 253168-86-4
M. Wt: 460.5 g/mol
InChI Key: IMOZEMNVLZVGJZ-UHFFFAOYSA-N
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Description

Apremilast, sold under the brand name Otezla, is a small-molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It is primarily used for the treatment of certain types of psoriasis and psoriatic arthritis. Apremilast works by modulating the immune response and reducing inflammation, making it effective in managing chronic inflammatory conditions .

Mechanism of Action

Target of Action

Apremilast, also known as Otezla, is a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the inflammatory response by modulating levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various intracellular pathways .

Mode of Action

Apremilast works by inhibiting PDE4 , which is specific for cAMP . This inhibition results in increased intracellular cAMP levels . Elevated cAMP levels down-regulate the inflammatory response by modulating the expression of various inflammatory mediators .

Biochemical Pathways

The increase in cAMP levels due to PDE4 inhibition by apremilast leads to a decrease in the expression of pro-inflammatory mediators such as tumor necrosis factor alpha (TNF-α), interleukin 23 (IL-23), and inducible nitric oxide synthase . It also leads to an increase in the expression of anti-inflammatory cytokines such as IL-10 . Apremilast has been found to regulate the balance between Th17 cells and T regulatory (Treg) cells via the PI3K/AKT/FoxO1 signaling pathway .

Pharmacokinetics

Apremilast is administered orally and has a bioavailability of approximately 73% . It reaches peak plasma concentration (Tmax) in about 2.5 hours . The drug is primarily metabolized in the liver by CYP3A4, with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of apremilast is between 6 and 9 hours . It is excreted in urine (58%) and feces (39%) .

Result of Action

The inhibition of PDE4 by apremilast and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines . This results in a decrease in inflammation and the symptoms associated with it, such as in conditions like psoriasis and psoriatic arthritis .

Action Environment

The action of apremilast can be influenced by various environmental factors. For instance, the cause of Behçet’s disease, a condition for which apremilast is indicated, is thought to be an interaction between genetics and environmental factors

Biochemical Analysis

Biochemical Properties

Apremilast, (+/-)-, functions by inhibiting the activity of PDE4, which is the dominant enzyme responsible for breaking down cAMP in inflammatory cells. This inhibition leads to an increase in intracellular cAMP levels, which in turn regulates the production of various inflammatory mediators. Apremilast, (+/-)-, interacts with several biomolecules, including protein kinase A (PKA) substrates such as CREB and activating transcription factor-1. These interactions result in the phosphorylation of these substrates and the inhibition of NF-κB transcriptional activity .

Cellular Effects

Apremilast, (+/-)-, has significant effects on various cell types and cellular processes. In monocytes and T cells, it elevates intracellular cAMP levels, leading to the phosphorylation of PKA substrates and inhibition of NF-κB activity. This results in the upregulation and downregulation of several genes induced via TLR4. Additionally, Apremilast, (+/-)-, reduces the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-12, and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10 .

Molecular Mechanism

The molecular mechanism of Apremilast, (+/-)-, involves the inhibition of PDE4, leading to increased intracellular cAMP levels. This elevation in cAMP activates PKA, which then phosphorylates various substrates, including CREB and activating transcription factor-1. These phosphorylated substrates inhibit NF-κB transcriptional activity, resulting in the modulation of gene expression. Apremilast, (+/-)-, also affects the production of inflammatory mediators by inhibiting the synthesis of TNF-α and other pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apremilast, (+/-)-, have been observed over various time periods. Studies have shown that the compound maintains its efficacy over extended periods, with sustained improvements in clinical measures such as the Psoriasis Area and Severity Index (PASI) and the American College of Rheumatology (ACR) response criteria. Apremilast, (+/-)-, has demonstrated stability and a consistent safety profile over 52 weeks of treatment .

Dosage Effects in Animal Models

In animal models, the effects of Apremilast, (+/-)-, vary with different dosages. Lower doses have been shown to effectively reduce inflammation and cytokine production, while higher doses may lead to adverse effects such as gastrointestinal disturbances. The compound has demonstrated a wide therapeutic index, with significant anti-inflammatory effects observed at doses as low as 1 mg/kg .

Metabolic Pathways

Apremilast, (+/-)-, is extensively metabolized via multiple pathways. The predominant metabolite is O-desmethyl apremilast glucuronide, which represents a significant portion of the circulating and excreted radioactivity. Other minor metabolites are formed through O-demethylation, O-deethylation, N-deacetylation, hydroxylation, glucuronidation, and hydrolysis. Metabolic clearance is the major route of elimination for Apremilast, (+/-)- .

Transport and Distribution

Apremilast, (+/-)-, is transported and distributed within cells and tissues primarily through passive diffusion. The compound is extensively metabolized in the liver, with a significant portion excreted in urine and feces. The pharmacokinetics of Apremilast, (+/-)-, indicate rapid absorption and distribution, with a mean Cmax of 333 ng/mL and a half-life of approximately 6-9 hours .

Subcellular Localization

The subcellular localization of Apremilast, (+/-)-, is primarily within the cytoplasm, where it exerts its effects on PDE4 and cAMP levels. The compound does not significantly inhibit other PDEs, kinases, enzymes, or receptors, ensuring its specificity for PDE4. This localization allows Apremilast, (+/-)-, to effectively modulate intracellular signaling pathways and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apremilast involves multiple steps, starting with the preparation of key intermediates. One of the methods includes the catalytic asymmetric hydrogenation of sulfonyl enamine using rhodium/(S,R)-tert-Butyl Josiphos as the catalyst . Another method involves the use of high-performance liquid chromatography (HPLC) to quantify process-related impurities and ensure the purity of the final product .

Industrial Production Methods: Industrial production of Apremilast typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffer solutions, standard stock solutions, and the use of specific reagents like ammonium format, ammonium bicarbonate, and formic acid .

Chemical Reactions Analysis

Types of Reactions: Apremilast undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is extensively metabolized via multiple pathways, including O-demethylation, O-deethylation, N-deacetylation, hydroxylation, glucuronidation, and hydrolysis .

Common Reagents and Conditions: Common reagents used in the reactions involving Apremilast include acetonitrile, sodium acetate buffer, hydrochloric acid, hydrogen peroxide, and sodium hydroxide . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed: The major metabolites of Apremilast include O-desmethyl apremilast glucuronide, which represents a significant portion of the excreted radioactivity. Other minor metabolites are formed through various metabolic pathways .

Comparison with Similar Compounds

  • Roflumilast
  • Crisaborole

Properties

IUPAC Name

N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZEMNVLZVGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253168-86-4
Record name Apremilast, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253168864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APREMILAST, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5UK68MGDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred solution of 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.0 g, 3.7 mmol) and 3-acetamidophthalic anhydride (751 mg, 3.66 mmol) in acetic acid (20 mL) was heated at reflux for 15 h. The solvent was removed in vacuo to yield an oil. Chromatography of the resulting oil yielded the product as a yellow solid (1.0 g, 59% yield): mp, 144° C.; 1H NMR (CDCl3) δ1.47 (t, J=7.0 Hz, 3H, CH3), 2.26 (s, 3H, CH3), 2.88 (s,3H, CH3), 3.75 (dd, J=4.4, 14.3 Hz, 1H, CHH), 3.85 (s, 3H, CH3), 4.11 (q, J=7 Hz, 2H, CH2), 5.87 (dd, J=4.3, 10.5 Hz, 1H, NCH), 6.82-6.86 (m, 1H, Ar), 7.09-7.11 (m, 2H, Ar), 7.47 (d, J=7 Hz, 1H., Ar), 7.64 (t, J=8 Hz, 1H, Ar), 8.74 (d, J=8 Hz, 1H, Ar), 9.49 (br s, 1H, NH); 13C NMR (CDCl3) δ14.61, 24.85, 41.54, 48.44, 54.34, 55.85, 64.43, 111.37, 112.34, 115.04, 118.11, 120.21, 124.85, 129.17, 130.96, 136.01, 137.52, 148.54, 149.65, 167.38, 169.09, 169.40; Anal Calc'd. for C22H24NO7S: C, 57.38; H, 5.25; N, 6.08. Found: C, 57.31; H, 5.34; N, 5.83.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser. The reaction vessel was charged with (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine N-acetyl-L-leucine salt (25 g, 56 mmol, 98% ee), 3-acetamidophthalic anhydride (12.1 g 58.8 mmol), and glacial acetic acid (250 mL). The mixture was refluxed over night and then cooled to <50° C. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. The resulting solution was washed with water (250 mL×2), saturated aqueous NaHCO3 (250 mL×2), brine (250 mL×2), and dried over sodium sulphate. The solvent was evaporated in vacuo, and the residue recrystallized from a binary solvent containing ethanol (150 mL) and acetone (75 mL). The solid was isolated by vacuum filtration and washed with ethanol (100 mL×2). The product was dried in vacuo at 60° C. to a constant weight, affording 19.4 g (75% yield) of (S)-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-inoisoindoline-1,3-dione with 98% ee. Chiral HPLC (15/85 EtOH/20 mM KH2PO4 @pH 0.5, Ultron Chiral ES-OVS from Agilent Technology, 150 mm×4.6 mm, 0.4 mL/min., @240 nm): 25.4 mM (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%). 1H-NMR (CDCl3) δ: 1.47 (t, 3H), 2.26 (s, 3H), 2.87 (s, 3H), 3.68-3.75 (dd, 1H), 3.85 (s, 3H), 4.07-4.15 (q, 2H), 4.51-4.61 (dd, 1H), 5.84-5.90 (dd, 1H), 6.82-8.77 (m, 6H), 9.46 (s, 1H). 13C-NMR (DMSO-d6) δ: 14.66, 24.92, 41.61, 48.53, 54.46, 55.91, 64.51, 111.44, 112.40, 115.10, 118.20, 120.28, 124.94, 129.22, 131.02, 136.09, 137.60, 148.62, 149.74, 167.46, 169.14, 169.48.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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